molecular formula C11H22N2S2 B1582786 Piperidinium pentamethylenedithiocarbamate CAS No. 98-77-1

Piperidinium pentamethylenedithiocarbamate

Cat. No.: B1582786
CAS No.: 98-77-1
M. Wt: 246.4 g/mol
InChI Key: PVFZKRMYBKEXBN-UHFFFAOYSA-N
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Description

Piperidinium pentamethylenedithiocarbamate is a useful research compound. Its molecular formula is C11H22N2S2 and its molecular weight is 246.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4712. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Piperidinium pentamethylenedithiocarbamate (PPDC) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is categorized as a dithiocarbamate, known for its unique structure that includes a piperidine ring and a pentamethylene chain. Its molecular formula is C₁₃H₁₈N₂S₂, which contributes to its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

PPDC exhibits various biological activities, primarily attributed to its ability to interact with cellular pathways and molecular targets. Some notable mechanisms include:

  • Cholinesterase Inhibition : PPDC has been reported to inhibit cholinesterase activity, which is crucial for neurotransmitter regulation in synaptic transmission. This property suggests potential applications in neuropharmacology .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This effect is significant in preventing cellular damage associated with various diseases .
  • Metal Coordination : Recent studies have indicated that dithiocarbamates can form complexes with metals, which may enhance their biological efficacy and reduce toxicity .

Table 1: Summary of Biological Activities of PPDC

Biological ActivityMechanism of ActionReference
Cholinesterase InhibitionInhibition of acetylcholinesterase
Antioxidant PropertiesScavenging free radicals
Metal Complex FormationEnhances efficacy and reduces toxicity

Case Study: Neuroprotective Effects

A study conducted by researchers investigated the neuroprotective effects of PPDC in a rodent model of neurodegeneration. The results demonstrated that administration of PPDC led to significant improvements in cognitive function and reduced neuronal loss, likely due to its cholinesterase inhibitory activity. The study concluded that PPDC could be a promising candidate for treating neurodegenerative diseases such as Alzheimer's .

Case Study: Antioxidant Potential

Another investigation assessed the antioxidant capacity of PPDC using various in vitro assays. The findings revealed that PPDC effectively reduced oxidative stress markers in cultured cells, suggesting its potential role as an antioxidant agent. This property could be beneficial in developing therapeutic strategies for conditions characterized by oxidative damage .

Safety and Toxicity

While the biological activities of PPDC are promising, it is essential to consider safety and toxicity profiles. Toxicological evaluations indicate that dithiocarbamates can exhibit varying degrees of toxicity depending on their structure and dosage. Therefore, further studies are warranted to establish safe usage guidelines for PPDC in clinical applications .

Scientific Research Applications

Rubber Processing and Vulcanization

Low-Hysteresis Processing
PPDC is recognized for its role in enhancing the processing of rubber mixtures, especially those containing carbon black. It acts as a promoter for low-hysteresis processing, which is crucial for producing rubber with high electrical resistance and low torsional hysteresis. This is particularly beneficial in the manufacture of pneumatic tires and tread stocks. The compound significantly reduces the time and temperature required for processing, thereby increasing equipment efficiency and commercial feasibility .

Mechanism of Action
The effectiveness of PPDC in rubber processing can be attributed to its ability to facilitate the interaction between rubber and carbon black at elevated temperatures (275°F to 400°F). This interaction enhances the dispersion of carbon black within the rubber matrix, leading to improved mechanical properties . The use of masticating equipment, such as a Banbury mixer, allows for efficient mixing while conserving heat generated during the process .

Case Studies and Experimental Findings

A series of experimental studies have been conducted to evaluate the performance of PPDC in rubber formulations:

  • Study on Processing Efficiency : A patent outlines experiments where PPDC was mixed with natural rubber and carbon black. The results indicated that using PPDC reduced processing time by approximately 30% compared to traditional methods without additives .
  • Vulcanization Tests : In another study focusing on vulcanization accelerators, it was found that formulations containing PPDC exhibited superior mechanical properties (e.g., tensile strength and elongation at break) compared to those without it. This highlights PPDC's role not just as a processing aid but also as a contributor to the final properties of vulcanized rubber products .

Chemical Properties and Safety

PPDC has a chemical formula of C₁₁H₂₂N₂S₂ and is classified under dithiocarbamate derivatives. While specific toxicity data on PPDC is scarce, dithiocarbamates generally require careful handling due to potential health risks associated with exposure. Safety data sheets should be consulted when working with this compound.

Summary Table

Application AreaDescriptionKey Benefits
Rubber ProcessingPromotes low-hysteresis processingReduced time/temperature for mixing
VulcanizationActs as an acceleratorImproved mechanical properties
Antiozonant PropertiesPotential protection against ozone degradationExtended lifespan of rubber products

Q & A

Q. Basic: What are the methodological challenges in synthesizing piperidinium pentamethylenedithiocarbamate (PPD) with high purity?

Answer:
Synthesis of PPD requires precise control of reaction conditions (e.g., solvent polarity, pH, and temperature) to avoid side products like polysulfides or unreacted amines. A common approach involves reacting piperidine with carbon disulfide and pentamethylene dihalides in a polar aprotic solvent (e.g., DMF) under nitrogen . Characterization via elemental analysis, FT-IR (for dithiocarbamate S–C–N vibrations at ~1,500 cm⁻¹), and NMR (1H/13C for piperidinium proton environments) is critical to confirm purity . Challenges include mitigating hygroscopicity during isolation and minimizing oxidation of the dithiocarbamate moiety, which can alter reactivity .

Q. Basic: How can spectroscopic and crystallographic techniques resolve ambiguities in PPD’s molecular structure?

Answer:
X-ray crystallography is definitive for resolving bond lengths and angles in PPD’s dithiocarbamate-piperidinium complex, particularly the N–C(S)–S– metal coordination geometry in derivatives . For solution-phase studies, 2D NMR (e.g., HSQC, HMBC) clarifies proton-carbon correlations, while Raman spectroscopy identifies S–S stretching modes (~500 cm⁻¹) to detect dimerization. Discrepancies in literature reports (e.g., variable melting points) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) to map thermal transitions .

Q. Advanced: How can researchers design experiments to address contradictory data on PPD’s thermal stability in polymer matrices?

Answer:
Contradictions in thermal degradation profiles (e.g., TGA data showing decomposition at 180–220°C vs. 150°C in some studies) may stem from matrix interactions or residual solvents. A robust experimental design would:

  • Use inert atmospheres (N₂/Ar) to isolate oxidative vs. pyrolytic pathways.
  • Compare PPD’s stability in isolation vs. embedded in Neoprene matrices via coupled TGA-FTIR to identify volatile byproducts (e.g., CS₂, NH₃) .
  • Apply kinetic models (e.g., Flynn-Wall-Ozawa) to calculate activation energies under varying heating rates .
    This multi-method approach reduces confounding variables and clarifies degradation mechanisms .

Q. Advanced: What computational strategies can predict PPD’s reactivity in sulfur-modified elastomer systems?

Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G**) can model PPD’s electron density distribution to predict nucleophilic sites for sulfur crosslinking. Molecular dynamics (MD) simulations of PPD in Neoprene matrices assess diffusion rates and interfacial interactions. Key parameters include:

  • Charge distribution on the dithiocarbamate sulfur atoms.
  • Steric effects from the pentamethylene chain on peptization efficiency.
  • Free energy profiles for sulfur-PPD adduct formation .
    Experimental validation via XPS (S 2p binding energy shifts) and rheometry (crosslink density) is essential to refine computational models .

Q. Basic: What are the best practices for quantifying PPD’s catalytic efficiency in rubber vulcanization?

Answer:
Use a combination of:

  • Rheological analysis : Measure scorch time (t₅) and cure rate index (CRI) using a moving die rheometer (MDR) under ASTM D5288.
  • Swelling tests : Post-vulcanization, quantify crosslink density via equilibrium swelling in toluene (Flory-Rehner equation).
  • Kinetic studies : Monitor sulfur consumption via HPLC-UV (λ = 254 nm) to correlate PPD concentration with reaction rates .
    Calibration against known accelerators (e.g., Amyl Zimate®) controls for batch variability .

Q. Advanced: How can researchers reconcile discrepancies in PPD’s environmental toxicity profiles?

Answer:
Conflicting ecotoxicity data (e.g., LC₅₀ in aquatic organisms) may arise from metabolite variability or test conditions. A tiered approach includes:

  • Analytical chemistry : Identify degradation products (e.g., piperidine, CS₂) via GC-MS in simulated environmental matrices.
  • Toxicity assays : Compare acute vs. chronic exposure in model organisms (Daphnia magna, zebrafish) under OECD guidelines.
  • QSAR modeling : Predict bioaccumulation potential using logP (2.71) and molecular polar surface area (86.16 Ų) .
    Cross-disciplinary collaboration with ecotoxicologists ensures methodological rigor .

Q. Basic: What are the limitations of current chromatographic methods for analyzing PPD in complex mixtures?

Answer:
PPD’s polarity and thermal lability challenge traditional GC-MS. Optimized methods include:

  • HPLC-ESI-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) to enhance ionization.
  • Derivatization : React with methyl iodide to form stable methyl dithiocarbamates for GC analysis.
  • Matrix-matched calibration : Account for interference from rubber additives (e.g., antioxidants) via standard addition .
    Limitations include low UV absorbance, requiring MS detection for trace quantification .

Q. Advanced: How can isotopic labeling studies elucidate PPD’s role in sulfur redistribution during vulcanization?

Answer:
Incorporating 34S isotopes into PPD or sulfur allows tracking via:

  • Isotope ratio mass spectrometry (IRMS) : Quantify 34S/32S ratios in crosslinks vs. unreacted sulfur.
  • Solid-state NMR : Resolve 13C-labeled PPD’s interaction with sulfur networks in cured rubber.
  • Synchrotron XANES : Map sulfur speciation (e.g., disulfides, polysulfides) at micron resolution .
    This resolves mechanistic debates about PPD’s peptizing vs. catalytic roles .

Properties

IUPAC Name

piperidine;piperidine-1-carbodithioic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NS2.C5H11N/c8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-5H2,(H,8,9);6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFZKRMYBKEXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1.C1CCN(CC1)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90883288
Record name 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1)
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Molecular Weight

246.4 g/mol
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CAS No.

98-77-1
Record name 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1)
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Record name Piperidinium piperidine-1-carbodithioate
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Record name PIPERIDINIUM PENTAMETHYLENEDITHIOCARBAMATE
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Synthesis routes and methods

Procedure details

Carbon bisulfide is then added to the solution at a temperature of 13°-27° C. The reaction of piperidine and carbon bisulfide is also exothermic. The temperature will rise at least 15° C. The solution is stirred at 13°-27° C. for 15 minutes. To stir longer than 15 minutes is not harmful, but will extend the time cycle unnecessarily. At these temperatures, the reaction is incomplete because some of the carbon bisulfide is absorbed on the surface of the 1-piperidine-carbodithioic acid piperidinium salt and does not react with the piperidine. At this point, the reaction solution is heated to above the boiling point of carbon bisulfide, preferably 52°-56° C. over 1-2 hours and held at 52°-56° C. for 1/2 hour. To hold the solution at this temperature range for up to one hour is not harmful but will extend the time cycle unnecessarily. At these temperatures, the vapors of carbon bisulfide leave the surface of the 1-piperidine-carbodithioic acid piperidine salt particles in suspension. As the carbon bisulfide vapors pass through the water solution of piperidine, they react with the remaining piperidine and the reaction is completed.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Piperidinium pentamethylenedithiocarbamate
Piperidinium pentamethylenedithiocarbamate
Piperidinium pentamethylenedithiocarbamate
Piperidinium pentamethylenedithiocarbamate
Piperidinium pentamethylenedithiocarbamate

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